Cas no 112921-04-7 (Adenosine,5'-[N-[(2S)-2-amino-1-oxopropyl]sulfamate])
112921-04-7 structure
Product Name:Adenosine,5'-[N-[(2S)-2-amino-1-oxopropyl]sulfamate]
Numero CAS:112921-04-7
MF:C13H19N7O7S
MW:417.397660493851
CID:220147
PubChem ID:196672
Update Time:2025-04-19
Adenosine,5'-[N-[(2S)-2-amino-1-oxopropyl]sulfamate] Proprietà chimiche e fisiche
Nomi e identificatori
-
- Adenosine,5'-[N-[(2S)-2-amino-1-oxopropyl]sulfamate]
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate
- 5'-O-(N-(alanyl)sulfamoyl)adenosine
- 5'-O-(L-alanylsulfamoyl)adenosine
- Ala-SA
- ADENOSINE, 5'-(((2S)-2-AMINO-1-OXOPROPYL)SULFAMATE)
- ADENOSINE, 5'-(N-((2S)-2-AMINO-1-OXOPROPYL)SULFAMATE)
- ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl ((S)-2-aminopropanoyl)sulfamate
- CHEMBL1163065
- 5'-O-(N-(L-Alanyl)-Sulfamoyl)Adenosine
- A5A
- DB03376
- NS00071735
- UNII-48GG0U2X78
- 48GG0U2X78
- 112921-04-7
- 5/'-O-(N-(alanyl)sulfamoyl)adenosine
- ALASA
- SCHEMBL4320823
- db-03376
- BDBM50197291
- Q27259144
- DTXSID60920952
- 9-{5-O-[(2-Amino-1-hydroxypropylidene)sulfamoyl]pentofuranosyl}-9H-purin-6-amine
-
- Inchi: 1S/C13H19N7O7S/c1-5(14)12(23)19-28(24,25)26-2-6-8(21)9(22)13(27-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-22H,2,14H2,1H3,(H,19,23)(H2,15,16,17)/t5-,6+,8+,9+,13+/m0/s1
- Chiave InChI: CWWYMWDIYBJVLP-YTMOPEAISA-N
- Sorrisi: S(NC([C@H](C)N)=O)(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O
Proprietà calcolate
- Massa esatta: 417.107
- Massa monoisotopica: 417.107
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 28
- Conta legami ruotabili: 6
- Complessità: 677
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _3.3
- Superficie polare topologica: 226Ų
Proprietà sperimentali
- Densità: 2.04
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.833
Adenosine,5'-[N-[(2S)-2-amino-1-oxopropyl]sulfamate] Letteratura correlata
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
112921-04-7 (Adenosine,5'-[N-[(2S)-2-amino-1-oxopropyl]sulfamate]) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso